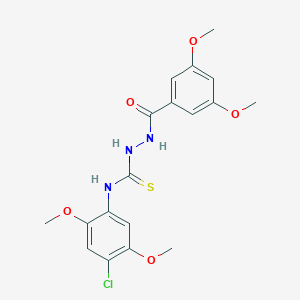
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide, also known as CDMB-HyTT, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects in various scientific research studies. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for scientific research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide and its potential as a therapeutic agent for various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in humans.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide to produce the intermediate 4-chloro-2,5-dimethoxyphenyl)-hydrazinecarbothioamide. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported in various scientific research studies, and the purity of the compound has been confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential therapeutic applications. One study investigated the anti-tumor activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in human breast cancer cells and found that the compound inhibited cell proliferation and induced apoptosis. Another study reported that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide exhibited anti-inflammatory activity in a rat model of acute lung injury. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have potential as an anti-microbial agent, with activity against both Gram-positive and Gram-negative bacteria.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C18H20ClN3O5S |
分子量 |
425.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C18H20ClN3O5S/c1-24-11-5-10(6-12(7-11)25-2)17(23)21-22-18(28)20-14-9-15(26-3)13(19)8-16(14)27-4/h5-9H,1-4H3,(H,21,23)(H2,20,22,28) |
InChI 键 |
RSKFKUHBBAHTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)





![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)




